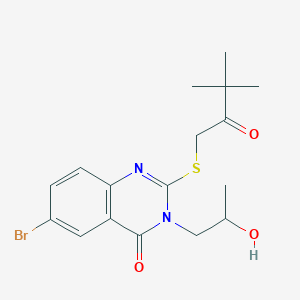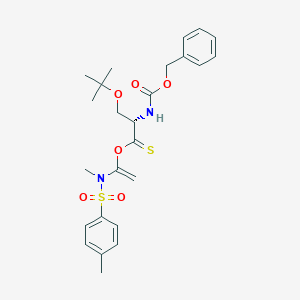
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanethioate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a sulfonamide group, a vinyl group, and a propanethioate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanethioate typically involves multiple steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of 4-dimethylphenylamine with sulfonyl chloride under basic conditions to form the sulfonamide intermediate.
Vinyl Group Introduction: The sulfonamide intermediate is then reacted with acetylene derivatives under palladium-catalyzed coupling conditions to introduce the vinyl group.
Propanethioate Formation: The final step involves the reaction of the vinyl sulfonamide with (S)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanethioate under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanethioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonamide group to an amine.
Substitution: The vinyl group can undergo substitution reactions with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted vinyl derivatives.
Aplicaciones Científicas De Investigación
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanethioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanethioate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- O-(1-((N,4-Methylphenyl)sulfonamido)vinyl) (S)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanethioate
- O-(1-((N,4-Ethylphenyl)sulfonamido)vinyl) (S)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanethioate
Uniqueness
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanethioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C25H32N2O6S2 |
|---|---|
Peso molecular |
520.7 g/mol |
Nombre IUPAC |
O-[1-[methyl-(4-methylphenyl)sulfonylamino]ethenyl] (2S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanethioate |
InChI |
InChI=1S/C25H32N2O6S2/c1-18-12-14-21(15-13-18)35(29,30)27(6)19(2)33-23(34)22(17-32-25(3,4)5)26-24(28)31-16-20-10-8-7-9-11-20/h7-15,22H,2,16-17H2,1,3-6H3,(H,26,28)/t22-/m0/s1 |
Clave InChI |
ZGABQZPPXSSONT-QFIPXVFZSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=S)[C@H](COC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=S)C(COC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


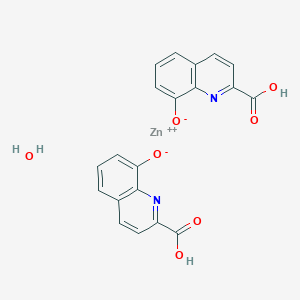
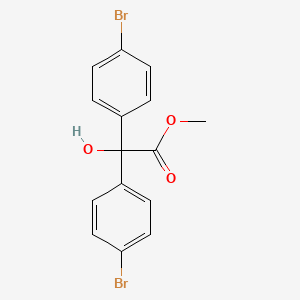
![2-Cbz-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12819407.png)
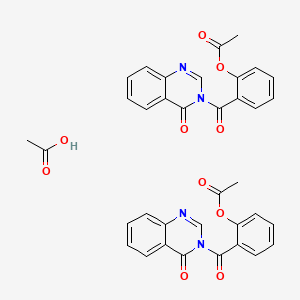
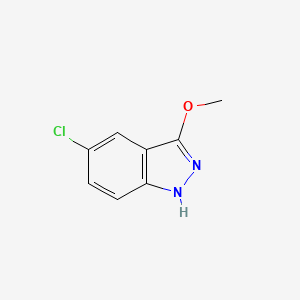
![(R)-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol](/img/structure/B12819436.png)
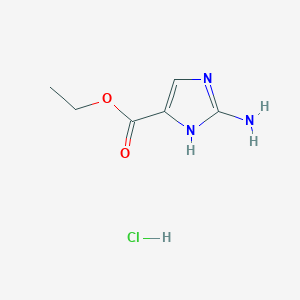
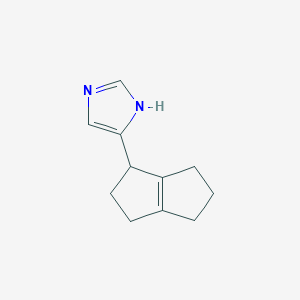
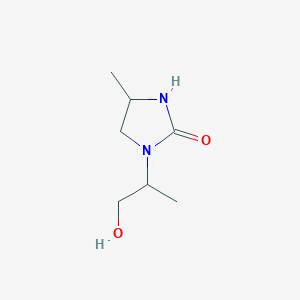
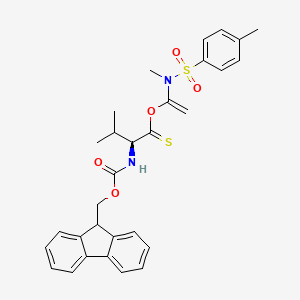
![2,7-Dichloro-6-fluoro-1H-benzo[d]imidazole](/img/structure/B12819472.png)
![2-[(2R,5R,8R,11R,14R,17S)-5,17-bis(4-aminobutyl)-8-[3-(diaminomethylideneamino)propyl]-14-(hydroxymethyl)-11-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetic acid](/img/structure/B12819484.png)

